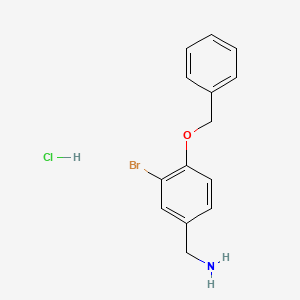
Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride
Descripción general
Descripción
Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride is a useful research compound. Its molecular formula is C14H15BrClNO and its molecular weight is 328.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride, also referred to as a pyridinium derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C₁₈H₃₀ClN₃O
- Molecular Weight : 355.912 g/mol
- CAS Number : 110177-28-1
Research indicates that compounds similar to 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride may interact with calcium signaling pathways. Specifically, they have been shown to modulate NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) signaling, which is crucial in various physiological processes including T cell activation and cardiac function.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit NAADP-induced calcium release in various cell types. For instance, studies have shown that it effectively antagonizes antigen-dependent reactivation of rat effector T cells with an IC50 value of approximately 1.7 µM . This suggests a significant role in modulating immune responses.
In Vivo Studies
In vivo investigations using models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), revealed that administration of the compound resulted in a notable reduction in CNS-infiltrating T cells. This inhibition was associated with a decrease in the reactivation of effector T cells, indicating potential therapeutic applications in autoimmune conditions .
Case Studies
- Autoimmunity : A study explored the effects of the compound on EAE models, demonstrating that it could reduce T cell infiltration into the central nervous system by approximately 50%, highlighting its potential as an immunomodulatory agent.
- Cardiovascular Applications : Another investigation focused on its effects on cardiomyocytes, revealing that modulation of NAADP/Ca²⁺ signaling may provide new avenues for treating cardiac arrhythmias .
Summary of Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | Antagonizes NAADP-induced Ca²⁺ release; IC50 = 1.7 µM for T cell reactivation |
| In Vivo | Reduces CNS-infiltrating T cells by ~50% in EAE models |
| Applications | Potential use in treating autoimmune diseases and cardiac arrhythmias |
Propiedades
IUPAC Name |
(3-bromo-4-phenylmethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11;/h1-8H,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDDFMXFQHILTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















